molecular formula C11H21N3 B11738280 Butyl[(1-ethyl-4-methyl-1h-pyrazol-5-yl)methyl]amine

Butyl[(1-ethyl-4-methyl-1h-pyrazol-5-yl)methyl]amine

Cat. No.: B11738280
M. Wt: 195.30 g/mol
InChI Key: HIMXRGSFQBXWBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl[(1-ethyl-4-methyl-1h-pyrazol-5-yl)methyl]amine is a heterocyclic compound featuring a pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its unique structure, which combines a butyl group, an ethyl group, and a methyl group attached to the pyrazole ring, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butyl[(1-ethyl-4-methyl-1h-pyrazol-5-yl)methyl]amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated using butyl bromide and ethyl bromide in the presence of a strong base such as sodium hydride or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reactions while minimizing by-products is also common in industrial settings.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like halides, thiols, or alcohols.

Major Products:

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted pyrazole derivatives with different functional groups replacing the amine.

Scientific Research Applications

Butyl[(1-ethyl-4-methyl-1h-pyrazol-5-yl)methyl]amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Butyl[(1-ethyl-4-methyl-1h-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

  • 1-Butyl-4-methyl-1H-pyrazol-5-amine
  • 1-Ethyl-4-methyl-1H-pyrazol-5-amine
  • 1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl

Comparison: Butyl[(1-ethyl-4-methyl-1h-pyrazol-5-yl)methyl]amine stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications in medicinal chemistry and industrial processes.

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]butan-1-amine

InChI

InChI=1S/C11H21N3/c1-4-6-7-12-9-11-10(3)8-13-14(11)5-2/h8,12H,4-7,9H2,1-3H3

InChI Key

HIMXRGSFQBXWBN-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=C(C=NN1CC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.